molecular formula C10H17N5O B2640064 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1183925-21-4

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one

Cat. No.: B2640064
CAS No.: 1183925-21-4
M. Wt: 223.28
InChI Key: BOBGQBISBLXNMS-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one (CAS 1183925-21-4) is a synthetic organic compound with the molecular formula C10H17N5O and a molecular weight of 223.27 g/mol . This chemical features a unique molecular architecture combining a 3-amino-1,2,4-triazole moiety linked via an ethanone bridge to an azepane (azepan-1-yl) ring . This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in modern chemical research. Heterocycles incorporating 1,2,4-triazole scaffolds are extensively investigated due to their wide range of pharmacological and industrial applications . Compounds containing these structures have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities, making them valuable templates in medicinal chemistry and drug discovery efforts . The presence of both hydrogen bond donor and acceptor groups in its structure suggests potential for diverse molecular interactions. As a building block, this compound is supplied as a powder and is intended for use in life science research and the synthesis of more complex heterocyclic compounds . It is a key intermediate for researchers working in organic synthesis, method development, and the exploration of new biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-10-12-8-15(13-10)7-9(16)14-5-3-1-2-4-6-14/h8H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGQBISBLXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one, with the CAS number 1183925-21-4, is a compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including effects on motor activity and interactions with neurotransmitter systems. The following sections will explore its chemical properties, biological activities, and relevant case studies.

The chemical formula for this compound is C10H17N5O, with a molecular weight of 223.28 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Chemical Formula C10H17N5O
Molecular Weight 223.28 g/mol
MDL No. MFCD12766706
PubChem CID 47003304
IUPAC Name 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethanone
Appearance Powder
Storage Temperature Room Temperature (RT)

Neuropharmacological Effects

Research indicates that derivatives of 3-amino-1,2,4-triazole can influence motor activity in animal models. A study involving male Long-Evans rats demonstrated that pretreatment with 3-amino-1,2,4-triazole affected the motor depression caused by ethanol. Specifically, the compound appeared to attenuate the effects of higher doses of ethanol on motor activity without altering blood ethanol levels significantly .

The interaction between ethanol and 3-amino-1,2,4-triazole suggests a central nervous system mechanism where the inhibition of catalase by the triazole derivative may play a role in mediating ethanol's effects. This could imply that compounds like this compound might have broader implications in understanding alcohol-related neuropharmacology.

Toxicological Profile

The compound has been noted to exhibit toxicity towards aquatic life and is suspected to affect fertility or fetal development in humans . Such findings highlight the importance of assessing environmental and health impacts when considering therapeutic applications.

Case Studies and Research Findings

Several studies have explored various aspects of triazole compounds similar to this compound:

Case Study: Ethanol Interaction
A study published in PubMed examined how pre-treatment with 3-amino-1,2,4-triazole influenced motor activity in rats exposed to ethanol. The results indicated a significant reduction in motor depression at higher ethanol doses when animals were pre-treated with the triazole derivative .

Research on Synthesis and Derivatives
Another research article discussed the synthesis pathways for related triazole compounds and their potential applications in pharmaceuticals. The study highlighted how variations in chemical structure could lead to differences in biological activity and therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The presence of the azepane ring in 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one may enhance its efficacy against various pathogens. A study demonstrated that derivatives of triazoles show activity against fungi and bacteria, suggesting this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that the specific structure of this compound may interfere with cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Neuroprotective Effects

Recent research has suggested that triazole derivatives can exhibit neuroprotective effects. The potential of this compound to modulate neuroinflammatory pathways could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Fungicides

The triazole moiety is well-known in agricultural chemistry for its use as fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that similar triazole compounds effectively control fungal pathogens in crops .

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. By modulating plant hormone levels, this compound may enhance growth and yield in various crops .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the antimicrobial properties of triazole derivativesShowed significant inhibition against multiple bacterial strains
Triazoles in Cancer TherapyInvestigated anticancer effects of triazole compoundsInduced apoptosis in cancer cells; potential for drug development
Neuroprotective PropertiesExplored neuroprotective effects of triazole derivativesReduced neuroinflammation and improved cognitive function in models

Comparison with Similar Compounds

Variations in Cyclic Amine Substituents

Compound Name Cyclic Amine Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Azepane C9H15N5O 195.22 Not reported in evidence
2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Piperidine C8H13N5O 209.25* Discontinued commercial availability
2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidine C7H11N5O 181.20 CAS 1179264-01-7; no activity data

Notes:

  • The azepane (7-membered) ring increases molecular weight and lipophilicity compared to piperidine (6-membered) and pyrrolidine (5-membered) analogs.
  • *Discrepancy in piperidine derivative’s molecular weight (calculated as 195.22 vs.

Variations in Triazole Substituents

Compound Name Triazole Substituent Key Functional Groups Biological Activity (If Reported) Reference
Target Compound 3-Amino Azepane, ethanone Not reported
1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethan-1-one 2,3-Dimethylphenoxy Phenoxy ether No activity data
1-(Azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone 3-Methoxyphenyl, sulfanyl Sulfanyl, methoxy No activity data

Notes:

  • Phenoxy or aryl substituents (e.g., ) increase steric bulk and may reduce solubility.

Functional Group Comparisons: Oxime Ethers vs. Amino Triazoles

Compound Class Example Compound (EC50 Values) Key Features Antifungal Activity Reference
Target Compound N/A 3-Amino-1,2,4-triazole, azepane Not reported
Oxime Ether Derivatives 5b2 (O-benzyl oxime) Oxime ether, chlorophenoxy pyridinyl EC50 = 0.12 mg/L (S. sclerotiorum)
Imidazolylindol-propanol Not named Imidazole, propanol MIC = 0.001 μg/mL (C. albicans)

Notes:

  • Oxime ether derivatives () exhibit potent antifungal activity, likely due to CYP51 enzyme inhibition via triazole coordination to heme iron.
  • The amino group may offer alternative binding modes compared to oxime ethers.

Q & A

Q. What are the optimal synthetic routes for 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one, considering efficiency and sustainability?

  • Methodological Answer : The synthesis of triazole-containing compounds often employs strategies such as one-pot reactions or continuous-flow systems . For example:
  • One-pot synthesis : Using NaOH as a base in a single reaction vessel can yield triazole derivatives in good yields (e.g., 65–80%) by minimizing intermediate isolation steps .
  • Continuous-flow synthesis : This method enhances sustainability by reducing solvent waste and improving reaction control. A similar triazole derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, was synthesized with >90% yield under continuous-flow conditions, suggesting applicability to analogous compounds .
    Table 1 : Comparison of Synthetic Approaches
MethodYieldKey AdvantagesLimitations
One-pot (NaOH)65–80%Simplified workflow, cost-effectiveRequires purification
Continuous-flow>90%High efficiency, reduced wasteSpecialized equipment

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and hydrogen-bonding patterns (e.g., as demonstrated for 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) .
  • DFT calculations : Use density functional theory (DFT) at the 6-311G+(d,p) level to validate geometric parameters and electronic properties .
  • Spectroscopic techniques : Pair NMR, IR, and mass spectrometry with computational predictions to cross-verify functional groups and molecular weight .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard classification : Similar azepane- and triazole-containing compounds exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Protective measures : Use gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water and seek medical attention .
  • First-aid protocols : Immediate decontamination and consultation with a physician are critical, as highlighted in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT analysis : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvation effects on reactivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to ensure accuracy (e.g., as done for benzotriazole derivatives) .

Q. What strategies resolve contradictions in bioactivity data between this compound and structural analogs?

  • Methodological Answer :
  • Structural-activity comparison : Tabulate substituent effects (e.g., azepane vs. cyclohexane rings) on bioactivity using analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate .
    Table 2 : Bioactivity Comparison of Analogous Compounds
CompoundKey SubstituentReported Activity
Target compoundAzepane, 3-amino groupUnder investigation
Ethyl 4-amino benzoateSimple amineBasic antimicrobial
5-(4-carboxyphenyl)-tetrazoleTetrazole ringAnticonvulsant
  • Experimental replication : Standardize assay conditions (e.g., pH, solvent) to isolate structural influences on activity .

Q. How do solvatochromic effects influence the spectroscopic analysis of this compound?

  • Methodological Answer :
  • Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO, hexane) to correlate spectral shifts with solvent dielectric constant .
  • Theoretical modeling : Use time-dependent DFT (TD-DFT) to simulate solvent-induced spectral changes, as applied to 3-((1H-benzotriazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione .

Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer :
  • IUPAC guidelines : Report thermophysical properties (e.g., melting point, solubility) with measurement uncertainties .
  • Data transparency : Include raw spectral data (NMR shifts, IR peaks) and computational input files in supplementary materials .
  • Cross-validation : Replicate key results (e.g., synthetic yields) across multiple batches or labs to confirm robustness .

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